molecular formula C15H18ClNO3 B8247606 MFCD30145945

MFCD30145945

Cat. No.: B8247606
M. Wt: 295.76 g/mol
InChI Key: GQZGGCMYNGIANG-UHFFFAOYSA-N
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Description

MFCD30145945 is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a pyrrolidine ring, a chlorinated phenyl group, and a cyclopropyloxy moiety. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD30145945 typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable nucleophile attacks the aromatic ring.

    Attachment of the Cyclopropyloxy Moiety: The cyclopropyloxy group is attached through an etherification reaction, typically involving a cyclopropyl alcohol and an appropriate leaving group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

MFCD30145945 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

MFCD30145945 has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of MFCD30145945 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-1H-pyrrole-2-carboxylate: Shares a similar pyrrole ring structure but lacks the cyclopropyloxy and pyrrolidine moieties.

    Pyrrolidine-3-carboxylate derivatives: These compounds have variations in the substituents attached to the pyrrolidine ring, leading to different chemical and biological properties.

Uniqueness

MFCD30145945 is unique due to its combination of a chlorinated phenyl group, a cyclopropyloxy moiety, and a pyrrolidine ring. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 1-(4-chloro-3-cyclopropyloxyphenyl)pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-19-15(18)10-6-7-17(9-10)11-2-5-13(16)14(8-11)20-12-3-4-12/h2,5,8,10,12H,3-4,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZGGCMYNGIANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)C2=CC(=C(C=C2)Cl)OC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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